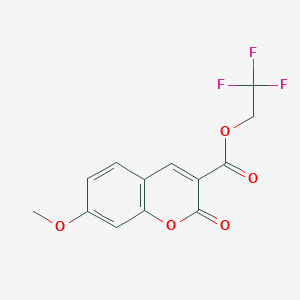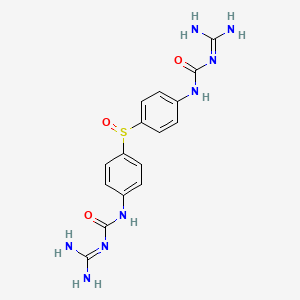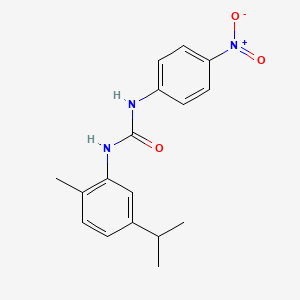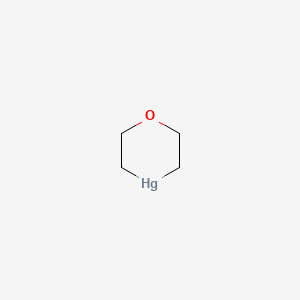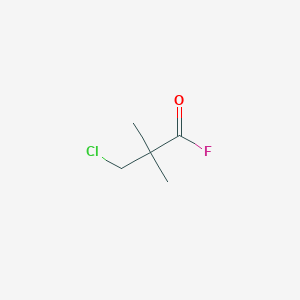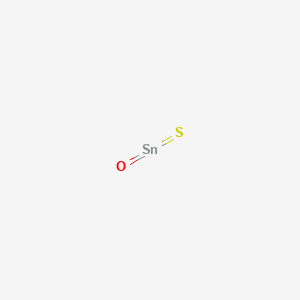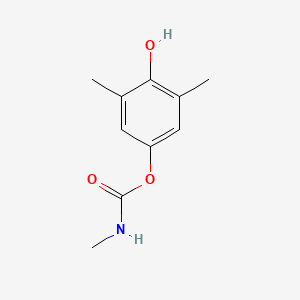
Carbamic acid, methyl-, 4-hydroxy-3,5-xylyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, methyl-, 4-hydroxy-3,5-xylyl ester is a chemical compound with the molecular formula C10H13NO3. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a carbamate group attached to a xylyl ester, which imparts unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, methyl-, 4-hydroxy-3,5-xylyl ester typically involves the reaction of 4-hydroxy-3,5-dimethylphenol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process involves the following steps:
Preparation of 4-hydroxy-3,5-dimethylphenol: This compound is synthesized through the methylation of 3,5-dimethylphenol using methyl iodide in the presence of a base.
Reaction with Methyl Isocyanate: The prepared 4-hydroxy-3,5-dimethylphenol is then reacted with methyl isocyanate in an inert solvent such as dichloromethane. The reaction is typically carried out at room temperature to avoid any side reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize the formation of by-products and to enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic acid, methyl-, 4-hydroxy-3,5-xylyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amines.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols, leading to the formation of carbamates or urethanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Carbamates or urethanes.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, methyl-, 4-hydroxy-3,5-xylyl ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: The compound is used in the production of polymers and resins, where it acts as a cross-linking agent.
Wirkmechanismus
The mechanism of action of carbamic acid, methyl-, 4-hydroxy-3,5-xylyl ester involves the inhibition of specific enzymes by forming a covalent bond with the active site. This interaction disrupts the normal function of the enzyme, leading to the desired biological effect. The molecular targets include enzymes involved in metabolic pathways, such as acetylcholinesterase.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methiocarb: A carbamate pesticide with similar structural features but different functional groups.
Mexacarbate: Another carbamate compound used as an insecticide.
Carbosulfan: A carbamate insecticide with a different ester group.
Uniqueness
Carbamic acid, methyl-, 4-hydroxy-3,5-xylyl ester is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds.
Eigenschaften
CAS-Nummer |
17595-62-9 |
|---|---|
Molekularformel |
C10H13NO3 |
Molekulargewicht |
195.21 g/mol |
IUPAC-Name |
(4-hydroxy-3,5-dimethylphenyl) N-methylcarbamate |
InChI |
InChI=1S/C10H13NO3/c1-6-4-8(14-10(13)11-3)5-7(2)9(6)12/h4-5,12H,1-3H3,(H,11,13) |
InChI-Schlüssel |
PUZFRZMVSBGZOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1O)C)OC(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


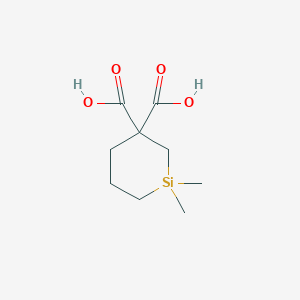
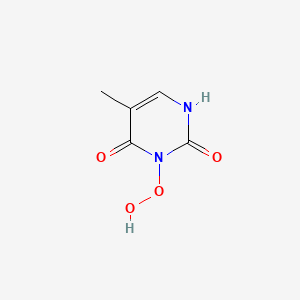
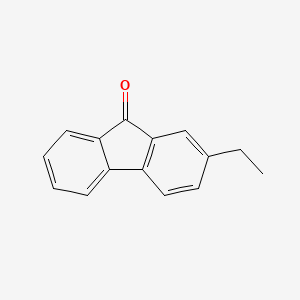
![ethyl N-[5,6-diamino-4-[(4-sulfamoylphenyl)methylamino]-2-pyridyl]carbamate](/img/structure/B14719546.png)
